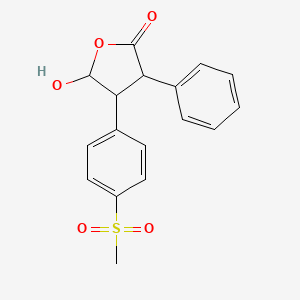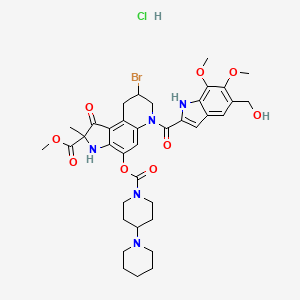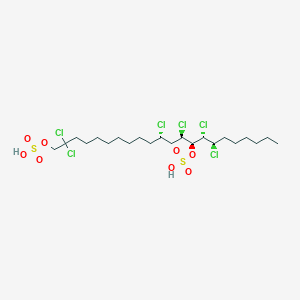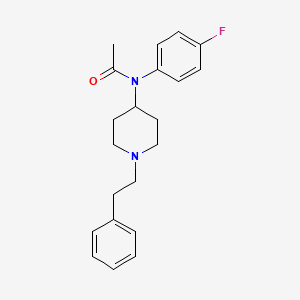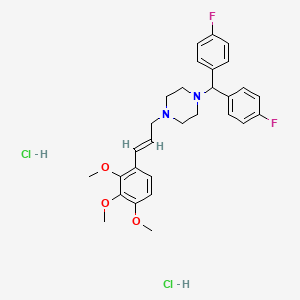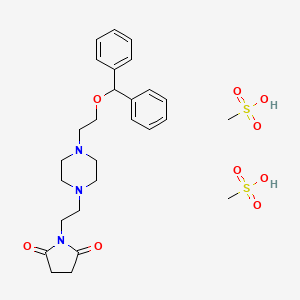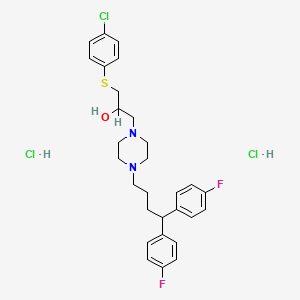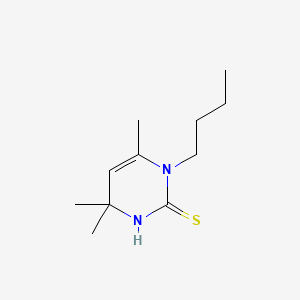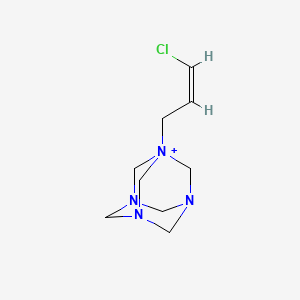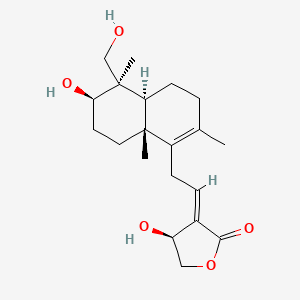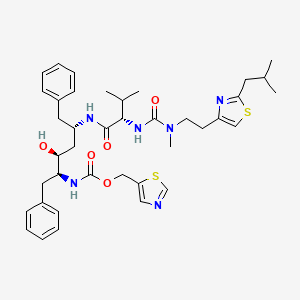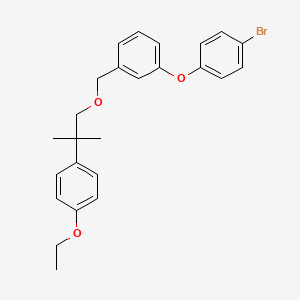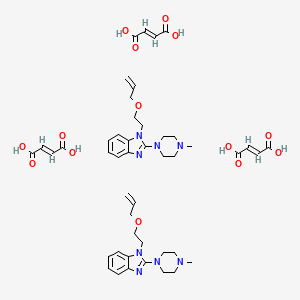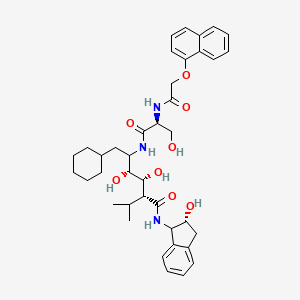
Noa-Ser-CVD-Ahi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Noa-Ser-CVD-Ahi implique une série de réactions chimiques sous conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que la préparation implique plusieurs étapes, notamment l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure moléculaire souhaitée.
Méthodes de production industrielle
La production industrielle de this compound implique probablement des procédés de dépôt chimique en phase vapeur (CVD) à grande échelle. La CVD est une technique largement utilisée pour produire des matériaux solides à haute pureté et à hautes performances. Le processus implique la réaction chimique de précurseurs gazeux sur un substrat, ce qui entraîne le dépôt d'un film solide. Cette méthode est avantageuse pour la production de matériaux avec un contrôle précis de la composition et de la structure .
Analyse Des Réactions Chimiques
Types de réactions
Noa-Ser-CVD-Ahi subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites avec des propriétés différentes.
Substitution : Les réactions de substitution impliquent le remplacement d'atomes ou de groupes spécifiques au sein de la molécule, ce qui donne de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les conditions de ces réactions impliquent généralement des températures, des pressions et des temps de réaction contrôlés pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une réactivité accrue, tandis que la réduction peut produire des formes réduites plus stables du composé.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse de matériaux avancés avec des propriétés uniques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de matériaux hautes performances pour l'électronique, les revêtements et d'autres applications .
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé exerce ses effets en se liant aux molécules cibles, en modifiant leur structure et leur fonction. Cette interaction peut moduler diverses voies biochimiques, conduisant aux résultats thérapeutiques ou industriels souhaités .
Applications De Recherche Scientifique
Noa-Ser-CVD-Ahi has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-performance materials for electronics, coatings, and other applications .
Mécanisme D'action
The mechanism of action of Noa-Ser-CVD-Ahi involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à Noa-Ser-CVD-Ahi comprennent d'autres matériaux avancés produits par des procédés de dépôt chimique en phase vapeur. Parmi les exemples, citons :
Graphène : Une seule couche d'atomes de carbone avec des propriétés électriques, thermiques et mécaniques exceptionnelles.
Carbone de type diamant (DLC) : Une forme de carbone amorphe avec des propriétés similaires au diamant, utilisée dans les revêtements et les films protecteurs.
Carbure de silicium (SiC) : Un composé à haute conductivité thermique et à haute résistance mécanique, utilisé dans l'électronique hautes performances .
Unicité
This compound se distingue par sa structure moléculaire unique et les propriétés spécifiques qu'il confère aux matériaux produits.
Propriétés
Numéro CAS |
146363-87-3 |
|---|---|
Formule moléculaire |
C39H51N3O8 |
Poids moléculaire |
689.8 g/mol |
Nom IUPAC |
(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C39H51N3O8/c1-23(2)34(39(49)42-35-28-17-9-7-14-26(28)20-31(35)44)37(47)36(46)29(19-24-11-4-3-5-12-24)41-38(48)30(21-43)40-33(45)22-50-32-18-10-15-25-13-6-8-16-27(25)32/h6-10,13-18,23-24,29-31,34-37,43-44,46-47H,3-5,11-12,19-22H2,1-2H3,(H,40,45)(H,41,48)(H,42,49)/t29?,30-,31+,34+,35?,36+,37+/m0/s1 |
Clé InChI |
QIJRISQBRNSOTF-NKQLCSKJSA-N |
SMILES isomérique |
CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4[C@@H](CC5=CC=CC=C45)O |
SMILES canonique |
CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4C(CC5=CC=CC=C45)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


